2-(Benzylsulfanyl)propanedial

Vue d'ensemble

Description

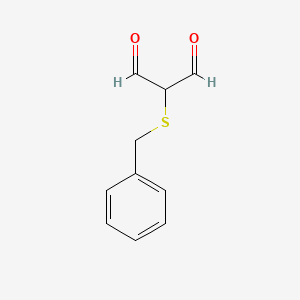

2-(Benzylsulfanyl)propanedial, also known as 2-BS-PD, is a highly reactive and versatile organic compound that has been widely used in a variety of scientific research applications. It is a sulfanyl-substituted propanedial, a type of alpha-diketone, with a molecular weight of 194.25 g/mol and a melting point of -17.3 °C. 2-BS-PD is a colorless liquid that is soluble in water and organic solvents. It has a distinct, pungent odor and is highly flammable.

Applications De Recherche Scientifique

Inhibition Performances of Spirocyclopropane Derivatives

Spirocyclopropane derivatives, including those related to 2-(Benzylsulfanyl)propanedial, have been studied for their inhibition properties for mild steel corrosion in acidic solutions. The research highlights the synthesis of compounds and their effectiveness as corrosion inhibitors, demonstrating their potential in materials protection against corrosion. The adsorption of these inhibitors on mild steel surfaces is linked to both physical and chemical processes, adhering to the Langmuir isotherm model. The study underscores the significance of π-electrons in the aromatic ring and the lone-pair electrons in contributing to enhanced adsorption and effective corrosion inhibition (Chafiq et al., 2020).

Catalytic Transfer Hydrogenation

The compound 2-(pyridine-2-ylmethylsulfanyl)benzoic acid, related to this compound, has been utilized in the development of water-soluble half-sandwich complexes efficient for catalytic transfer hydrogenation (TH) of carbonyl compounds in water with glycerol as a hydrogen donor. This study presents a novel approach to TH in water, highlighting the effectiveness of glycerol as a hydrogen source in catalysis, which is pH-independent and offers a potential method for the reduction of carbonyl compounds in aqueous environments (Prakash et al., 2014).

Glycosylation via Remote Activation

A novel glycosyl donor, 2-(2-Propylsulfinyl)benzyl glycoside, designed for activation via remote mode, showcases the innovative application of sulfanyl derivatives in glycosylation processes. This discovery underlines the potential of such compounds in the synthesis of glycosidic bonds, providing insights into glycosylation strategies that could be beneficial for pharmaceutical and biochemical synthesis (Shu et al., 2016).

Self-Healing Elastomers

The application of aromatic disulfide metathesis, involving compounds related to this compound, in the design of self-healing poly(urea–urethane) elastomers demonstrates the potential of such chemicals in developing advanced materials with self-healing properties. These elastomers exhibit quantitative healing efficiency at room temperature without any catalyst or external intervention, indicating their potential use in various industrial and consumer products (Rekondo et al., 2014).

Analyse Biochimique

Biochemical Properties

2-(Benzylsulfanyl)propanedial plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as dehydrogenases and reductases, which are involved in oxidation-reduction reactions. The compound’s benzylsulfanyl group can act as a nucleophile, facilitating the transfer of electrons and promoting catalytic activity. Additionally, this compound can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function and stability .

Cellular Effects

In cellular systems, this compound has been shown to influence various cellular processes. It can modulate cell signaling pathways by interacting with key signaling proteins, thereby affecting gene expression and cellular metabolism. For instance, the compound has been found to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This inhibition can result in changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and alter their activity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, such as cysteine or serine. This inhibition can prevent substrate binding and catalysis, leading to a decrease in enzyme activity. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and persistent changes in cellular function. These effects have been observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exert minimal toxic effects, while higher doses can lead to adverse outcomes such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level results in a significant change in biochemical and physiological parameters. These findings underscore the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to sulfur metabolism. The compound can be metabolized by enzymes such as sulfotransferases and sulfatases, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in central metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be actively transported across cell membranes, facilitated by transport proteins such as ABC transporters. Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. Localization to these compartments can enhance the compound’s activity and specificity, allowing for targeted modulation of cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Propriétés

IUPAC Name |

2-benzylsulfanylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-7,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMBXUISKUJZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298798 | |

| Record name | 2-[(Phenylmethyl)thio]propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1311318-08-7 | |

| Record name | 2-[(Phenylmethyl)thio]propanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Phenylmethyl)thio]propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1527815.png)

![2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline](/img/structure/B1527820.png)

amino]-1-ethanol](/img/structure/B1527821.png)

![2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol](/img/structure/B1527828.png)